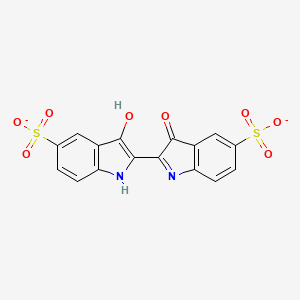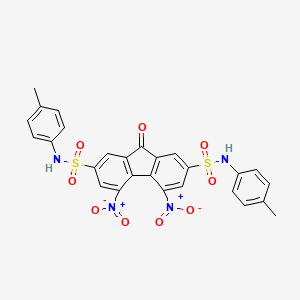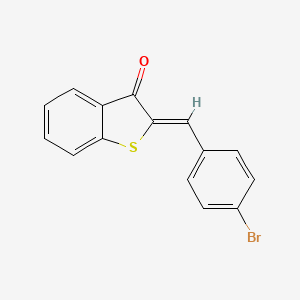
(2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,3’-DIOXO-1H,1’H,3H,3’H-[2,2’-BIINDOLYLIDENE]-5,5’-DISULFONATE is a complex organic compound characterized by its unique biindole structure. This compound is of significant interest in various scientific fields due to its potential applications in chemistry, biology, and industry. Its structure consists of two indole units connected through a double bond, with each indole unit bearing a sulfonate group at the 5-position and a keto group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,3’-DIOXO-1H,1’H,3H,3’H-[2,2’-BIINDOLYLIDENE]-5,5’-DISULFONATE typically involves the condensation of indole derivatives under specific reaction conditions. One common method includes the use of indole-3-carboxaldehyde and indole-3-acetic acid as starting materials. These compounds undergo a condensation reaction in the presence of a strong acid catalyst, such as sulfuric acid, to form the biindole structure. The reaction is carried out at elevated temperatures to facilitate the formation of the double bond between the indole units.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the compound. This involves the use of continuous flow reactors, which allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product from any side products or impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-3,3’-DIOXO-1H,1’H,3H,3’H-[2,2’-BIINDOLYLIDENE]-5,5’-DISULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, dihydroxy derivatives, and various substituted biindole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3,3’-DIOXO-1H,1’H,3H,3’H-[2,2’-BIINDOLYLIDENE]-5,5’-DISULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of novel drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-3,3’-DIOXO-1H,1’H,3H,3’H-[2,2’-BIINDOLYLIDENE]-5,5’-DISULFONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their activity, resulting in antimicrobial or anticancer effects. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
(E)-3,3’-DIOXO-1H,1’H,3H,3’H-[2,2’-BIINDOLYLIDENE]-5,5’-DISULFONATE is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include:
Indole-3-carboxaldehyde: A precursor in the synthesis of the biindole compound, known for its reactivity and use in various organic reactions.
Indole-3-acetic acid: Another precursor, widely studied for its role in plant growth and development.
Biindole derivatives: Compounds with similar biindole structures but different functional groups, used in various chemical and biological applications.
The uniqueness of (E)-3,3’-DIOXO-1H,1’H,3H,3’H-[2,2’-BIINDOLYLIDENE]-5,5’-DISULFONATE lies in its combination of sulfonate and keto groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H8N2O8S2-2 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate |
InChI |
InChI=1S/C16H10N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17,19H,(H,21,22,23)(H,24,25,26)/p-2 |
InChI Key |
JMEVHYCNAPFOAB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(3-chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11699498.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11699500.png)

![1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11699519.png)
![(5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11699520.png)
![6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B11699525.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B11699526.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699530.png)
![6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B11699538.png)
![3,4-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11699542.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11699562.png)

![(2Z)-2-[(2E)-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11699569.png)
